6-Hydroxyhexanoate

PHA Synthase Engineering Copolymer Composition Thermal Property Tuning

6-Hydroxyhexanoate (6HHx), CAS 1191-25-9, is a linear C6 ω-hydroxy fatty acid monomer essential for engineering biodegradable PHA copolymers with tailored thermal properties. Unlike the positional isomer 3HHx, 6HHx integrates into the polymer backbone linearly, enabling quantifiable reductions in Tg and crystallinity. Suitable for producing soft, low-crystallinity PHA films, flexible packaging, and biomedical implants. With directed evolution-optimized synthases achieving up to 22 mol% incorporation, 6HHx unlocks designer biopolymers unreachable with wild-type enzymes. Choose 6HHx for precise control over polymer architecture and thermal behavior.

Molecular Formula C6H11O3-
Molecular Weight 131.15 g/mol
Cat. No. B1236181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyhexanoate
Synonyms5-hydroxypentanecarboxylic acid
6-hydroxyhexanoate
6-hydroxyhexanoic acid
epsilon-hydroxycaproic acid
Molecular FormulaC6H11O3-
Molecular Weight131.15 g/mol
Structural Identifiers
SMILESC(CCC(=O)[O-])CCO
InChIInChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9)/p-1
InChIKeyIWHLYPDWHHPVAA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxyhexanoate: The Linear C6 ω-Hydroxy Monomer for PHA Copolymer Tuning


6-Hydroxyhexanoate (6HHx, 6-hydroxycaproate), with CAS Reg. 1191-25-9, is a C6 ω-hydroxy fatty acid anion (conjugate base of 6-hydroxyhexanoic acid) and a crucial medium-chain monomer for biodegradable polymers [1] [2]. Unlike its 3-hydroxyhexanoate (3HHx) positional isomer, 6HHx incorporates into polyhydroxyalkanoate (PHA) backbones to specifically depress glass transition temperature (Tg) and crystallinity, making it the differentiating monomer for tailoring poly(3-hydroxybutyrate-co-6-hydroxyhexanoate) [P(3HB-co-6HHx)] mechanical properties [3].

Why 6-Hydroxyhexanoate Cannot Be Replaced by Other Hydroxyalkanoates


In PHA copolymer design, monomer selection dictates final material properties. Replacing 6HHx with the more common 3-hydroxyhexanoate (3HHx) is not equivalent; while 3HHx units act as typical medium-chain-length (MCL) side-chain monomers, the terminal hydroxyl of 6HHx enables a linear, unbranched integration into the polymer backbone [1]. This fundamental difference in chain architecture results in distinct thermal and viscoelastic behavior: copolymers incorporating 6HHx exhibit a quantifiable reduction in both glass transition temperature (Tg) and crystallinity compared to 3HB homopolymer or 3HB-co-3HHx copolymers, as demonstrated in engineered PHA synthase studies [2]. For applications requiring a soft, low-crystallinity PHA with a tailored Tg, substituting with 3HHx or 4HB will yield a polymer with a different, and potentially unsuitable, thermal profile.

6-Hydroxyhexanoate Performance Data: Quantified Differentiation from Analogs


Engineering PHA Synthase for 22 mol% 6-Hydroxyhexanoate Incorporation vs. 3-Hydroxyhexanoate

Through directed evolution of the PHA synthase PhaCAR, researchers increased the incorporation of the unusual monomer 6-hydroxyhexanoate (6HHx) into a poly[(R)-3-hydroxybutyrate-co-6-hydroxyhexanoate] copolymer. A pairwise NDFY mutation (N149D/F314Y) achieved a 6HHx fraction of 22 mol%, a significant increase over the wild-type enzyme. This high incorporation rate directly contrasts with the natural substrate preference for 3-hydroxyhexanoate (3HHx) and enables the synthesis of P(3HB-co-6HHx) with novel thermal properties [1].

PHA Synthase Engineering Copolymer Composition Thermal Property Tuning

6-Hydroxyhexanoate as a Key Monomer for Tuning PHA Thermal Properties

Incorporation of 6HHx into a P(3HB) backbone systematically depresses both glass transition temperature (Tg) and crystallinity. The study showed that as the 6HHx fraction increased, the polymer's Tg and crystallinity decreased. This is a key differentiator from other comonomers like 4HB or 3HHx, which impart different thermal signatures. While the exact numerical Tg reduction per mol% 6HHx was not detailed in the abstract, the qualitative trend is a critical piece of evidence for materials scientists designing soft, low-crystallinity PHAs [1].

Thermal Analysis Polymer Crystallinity Glass Transition Temperature

Enzymatic Synthesis of Poly-6-hydroxyhexanoate with Enhanced Control via Ultrasound

Ultrasound-assisted enzymatic ring-opening polymerization (ROP) of ε-caprolactone to produce poly-6-hydroxyhexanoate (poly-ε-caprolactone) was compared to conventional, non-sonicated reactions. Sonication improved monomer conversion by 63% (from ~16% to nearly 75%) and reduced the polydispersity index (PDI) from ~2.55 to ~1.44, yielding a polymer with a narrower molecular weight distribution and a higher degree of crystallinity. The rate of polymer propagation was enhanced >2-fold, and lipase turnover number increased >3-fold [1].

Biocatalysis Polymer Synthesis Process Intensification

Where to Prioritize 6-Hydroxyhexanoate: High-Value R&D and Industrial Applications


Tuning Thermal Properties of Polyhydroxyalkanoates (PHA)

For materials scientists and polymer chemists seeking to engineer PHAs with specific, softer thermal profiles, 6-hydroxyhexanoate (6HHx) is the monomer of choice. Evidence shows that increasing the 6HHx fraction in P(3HB-co-6HHx) copolymers directly correlates with a decrease in glass transition temperature (Tg) and crystallinity [1]. This makes it ideal for applications like biodegradable films, flexible packaging, and biomedical implants where the high crystallinity and brittleness of pure P(3HB) are undesirable.

Biosynthesis of Novel PHA Copolymers via Engineered Synthases

Research groups involved in metabolic engineering and synthetic biology can leverage 6HHx to produce novel PHA copolymers. The directed evolution of PHA synthase PhaCAR has been shown to achieve up to 22 mol% incorporation of 6HHx in E. coli, a level unattainable with wild-type enzymes [1]. This enables the creation of designer biopolymers with tunable mechanical and thermal properties, opening new avenues for sustainable materials research.

Scalable Enzymatic Synthesis of High-Quality Poly-6-hydroxyhexanoate

Industrial biotechnologists and process chemists aiming to produce poly-6-hydroxyhexanoate (poly-ε-caprolactone) with superior quality control should prioritize ultrasound-assisted enzymatic ROP. This method provides a quantifiable 63% improvement in monomer conversion and a 1.11-point reduction in polydispersity index (PDI) compared to conventional methods, resulting in a more uniform polymer product [2]. The enhanced control over molecular weight and reaction kinetics makes this an attractive, scalable route for producing biodegradable polyesters for high-value medical devices and drug delivery systems.

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